Home > Products > Screening Compounds P130888 > 4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine
4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine -

4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine

Catalog Number: EVT-5655241
CAS Number:
Molecular Formula: C18H21FN2O3
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Neurological disorders: The piperidine moiety suggests possible applications in researching conditions like Alzheimer's disease or cognitive disorders, as mentioned in one of the abstracts regarding 5-HT4 receptor agonists [].
  • Cardiovascular diseases: Considering the presence of a fluorophenoxy group, research on its potential antivasoconstriction properties, similar to the isoquinoline derivative mentioned in another abstract [], might be considered.

1. {(1,3,5)-8-[()-2-Hydroxy-3-(methanesulfonylmethylamino)propyl]-8-azabicyclo[3.2.1]oct-3-yl} amide 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid methyl ester []

  • Compound Description: This compound acts as a 5-HT4 receptor agonist. It is being investigated for its potential in treating Alzheimer's disease and cognitive disorders due to its ability to potentially improve memory and increase sAPPα levels. []

2. 4-(4-{[(2-Isopropyl-1-benzimidazol-4-carbonyl)amino]methyl}piperidin-1-ylmethyl)piperidine-1-carboxylic acid []

  • Compound Description: Similar to the previous compound, this molecule also functions as a 5-HT4 receptor agonist and shows promise for treating Alzheimer's disease and cognitive impairment. []

3. Ketanserin []

  • Compound Description: This compound acts as a 5-HT2A receptor antagonist. In the context of the research, it was shown to inhibit 5-HT-induced vasoconstriction in pulmonary arteries. []

4. SB224289 (1′-Methyl-5-[[2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro-spiro[furo[2,3-f]indole-3,4′-piperidine]) []

  • Compound Description: Classified as a 5-HT1B receptor antagonist, SB224289 demonstrated an inhibitory effect on 5-HT-induced vasoconstriction in pulmonary arteries, similar to ketanserin. []

5. LY393558 (1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3-isopropyl-6-(methylsulfonyl)-3,4-dihydro-1H-2,1,3-benzothiadiazine-2,2-dioxide) []

  • Compound Description: Acting as a dual 5-HT1B receptor and serotonin transporter (SERT) antagonist, LY393558 exhibited the most potent inhibitory effects against 5-HT-induced vasoconstriction in the studies. []

6. Citalopram []

  • Compound Description: This compound acts as a selective serotonin reuptake inhibitor (SSRI), effectively increasing extracellular serotonin levels. The research indicated that citalopram inhibited 5-HT-induced vasoconstriction in some cases but potentiated it in others, depending on the specific experimental conditions and animal model used. []

7. Fluoxetine []

  • Compound Description: Similar to citalopram, fluoxetine belongs to the SSRI class, increasing extracellular serotonin concentrations by blocking its reuptake. The study revealed that fluoxetine's effects on 5-HT-induced vasoconstriction were context-dependent, with observations of both inhibition and potentiation. []

Properties

Product Name

4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine

IUPAC Name

[4-(2-fluorophenoxy)piperidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone

Molecular Formula

C18H21FN2O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H21FN2O3/c1-12(2)17-11-15(20-24-17)18(22)21-9-7-13(8-10-21)23-16-6-4-3-5-14(16)19/h3-6,11-13H,7-10H2,1-2H3

InChI Key

HORLIFSJXXOYIA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NO1)C(=O)N2CCC(CC2)OC3=CC=CC=C3F

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N2CCC(CC2)OC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.